3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid
Overview
Description
3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound has a phenyl group attached to the tetrazole ring, which is further connected to a propanoic acid moiety.
Mechanism of Action
Target of Action
Tetrazole derivatives are known to exhibit anti-hypertensive activity , suggesting that they may target enzymes or receptors involved in blood pressure regulation.
Mode of Action
It’s known that tetrazole derivatives can interact with their targets through complementary surfaces or simulated docking methodology of protein and ligand pairwise interaction energies .
Result of Action
Given the reported anti-hypertensive activity of tetrazole derivatives , it can be inferred that the compound may have a role in modulating blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid typically involves the cycloaddition reaction of nitriles and azides. One common method is the reaction of sodium azide with aromatic nitriles in the presence of zinc salts as catalysts. This reaction proceeds readily in water and can be carried out under mild conditions . Another approach involves the use of triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3, to synthesize 1-substituted tetrazoles .
Industrial Production Methods
Industrial production of tetrazoles, including this compound, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. Microwave-assisted synthesis is also a popular method due to its efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-(1H-Tetrazol-1-yl)propanoic acid: Similar structure but lacks the phenyl group.
3-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid: Similar structure with a phenyl group attached to the tetrazole ring
Uniqueness
3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid is unique due to the presence of both a phenyl group and a propanoic acid moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[4-(tetrazol-1-yl)phenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFWDJWWXFZERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272663 | |
Record name | 4-(1H-Tetrazol-1-yl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924858-72-0 | |
Record name | 4-(1H-Tetrazol-1-yl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924858-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-Tetrazol-1-yl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101272663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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